molecular formula C18H18Cl2N2O3S B6508061 2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 892979-69-0

2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B6508061
CAS No.: 892979-69-0
M. Wt: 413.3 g/mol
InChI Key: KGRFHOINRLWMFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a dichlorophenoxy group, and a benzothiophene group. These groups suggest that the compound may have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the acetamido group might undergo hydrolysis, and the dichlorophenoxy group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .

Mechanism of Action

Target of Action

The primary target of this compound is the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

This compound acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation and pain sensation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, this compound can effectively alleviate symptoms associated with inflammatory conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses .

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c1-21-17(24)16-11-4-2-3-5-14(11)26-18(16)22-15(23)9-25-13-7-6-10(19)8-12(13)20/h6-8H,2-5,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRFHOINRLWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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